5-Chlorosalicylidene aniline

Descripción general

Descripción

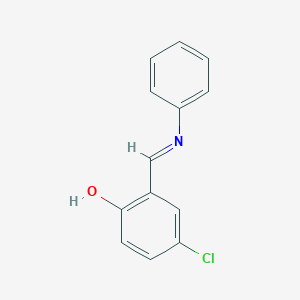

5-Chlorosalicylidene aniline is a Schiff base compound that carries an imine or azomethine functional group (–C=N–). It is the condensation product of 5-chlorosalicylaldehyde and aniline. This compound has garnered interest due to its unique chemical properties and biological activities, including antifungal, antimicrobial, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Chlorosalicylidene aniline is typically synthesized through a condensation reaction between 5-chlorosalicylaldehyde and aniline. The reaction is usually carried out in an ethanol solution, where the reactants are mixed and allowed to react under reflux conditions. The product is then isolated by slow evaporation of the solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

Reduction: Reduction of the imine group can yield the corresponding amine.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom or the imine group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the reagent used

Aplicaciones Científicas De Investigación

5-Chlorosalicylidene aniline, also known as N-(5-chlorosalicylidene)aniline, is an organic compound with the chemical formula C₁₃H₁₀ClNO and a molecular weight of approximately 231.68 g/mol. This compound is synthesized through the condensation of 5-chloroaniline and salicylaldehyde, resulting in a Schiff base that exhibits notable biological and chemical properties. The following sections detail its applications across various scientific fields, supported by comprehensive data tables and case studies.

Applications in Medicinal Chemistry

Antifungal Properties

this compound has been primarily studied for its antifungal activity. Research indicates that it disrupts fungal cell membranes, inhibiting growth effectively. For instance, a study demonstrated its efficacy against various fungal strains, suggesting potential therapeutic applications in treating fungal infections .

Biological Activity

The compound's interaction with biological macromolecules such as proteins and nucleic acids is crucial for understanding its mechanism of action. Studies have focused on its binding affinities, which could lead to optimized formulations that enhance efficacy while minimizing side effects.

Case Study: Antifungal Efficacy

A detailed investigation assessed the antifungal activity of this compound against common pathogens. The study employed agar diffusion methods and determined minimum inhibitory concentrations (MICs) for various fungal strains. Results indicated significant antifungal activity, particularly against Candida species.

Applications in Materials Science

Synthesis of Azo Dyes

this compound serves as a precursor in the synthesis of azo dyes, which are extensively used in textile and dye industries. The chlorinated aromatic system enhances its reactivity, making it suitable for coupling reactions that form azo compounds .

Thermochromic Materials

Recent research has explored the incorporation of this compound into mesoporous silica (MCM-41) to create thermochromic materials. This application leverages the compound's structural properties to develop materials that change color with temperature variations .

Data Table: Comparison of Biological Activities

| Compound Name | Antifungal Activity | Antibacterial Activity | Applications |

|---|---|---|---|

| This compound | High | Moderate | Antifungal therapy, dye synthesis |

| Salicylidene Aniline | Moderate | Low | Limited applications |

| Metal Complexes | Enhanced | High | Antibacterial agents |

Interaction Studies

Research has shown that this compound can form complexes with metal ions such as Co(II) and Cu(II). These metal complexes exhibit enhanced antibacterial properties compared to their uncomplexed forms. The chelation behavior of the compound has been extensively studied, revealing that such interactions can significantly increase biological activity .

Case Study: Metal Complexes

A study synthesized metal complexes of this compound with Co(II) and Cu(II) and evaluated their antibacterial efficacy against pathogens like Escherichia coli and Staphylococcus aureus. The results indicated that these complexes displayed significantly higher antibacterial activity than the free ligand, highlighting the importance of metal coordination in enhancing biological performance .

Mecanismo De Acción

The biological activity of 5-Chlorosalicylidene aniline is primarily attributed to its ability to form hydrogen bonds with active centers of cell constituents, interfering with normal cell processes. The imine group can interact with various enzymes and proteins, disrupting their function and leading to antimicrobial or anticancer effects .

Comparación Con Compuestos Similares

5-Chlorosalicylaldehyde: Shares the chlorinated aromatic ring but lacks the imine group.

Aniline: The parent amine compound without the aldehyde-derived imine group.

Other Schiff Bases: Compounds like N-(4-chlorosalicylidene)-4-chloroaniline exhibit similar structural features but differ in substituent positions

Uniqueness: 5-Chlorosalicylidene aniline is unique due to its specific substitution pattern and the presence of both an imine group and a chlorine atom, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Actividad Biológica

5-Chlorosalicylidene aniline, also known as N-(5-chlorosalicylidene) aniline, is a Schiff base compound that has garnered attention for its potential biological activities, particularly in antifungal applications. This article delves into the biological activity of this compound, supported by various studies, case analyses, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 231.68 g/mol. The compound features a chlorinated salicylaldehyde moiety linked to an aniline group, which contributes to its chemical properties and biological activity.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 231.68 g/mol |

| Dipole Moment | 4.945 D |

| Total Polar Surface Area | 32.59 Ų |

Synthesis and Characterization

This compound is synthesized through the condensation reaction between 5-chlorosalicylaldehyde and aniline in ethanol. The resulting product can be characterized using various techniques including X-ray diffraction and NMR spectroscopy to confirm its structure and purity .

Antifungal Properties

Recent studies have highlighted the antifungal activity of this compound. A study conducted by Suresh et al. (2020) demonstrated that this compound exhibits significant antifungal properties against various fungal strains. The research utilized crystallographic analysis and semi-empirical calculations to assess its biological efficacy .

Key Findings:

- The compound displayed a notable inhibition zone against Candida albicans and Aspergillus niger.

- The Minimum Inhibitory Concentration (MIC) values indicated effective antifungal activity at low concentrations.

Computational Analysis of Biological Activity

Computational studies have provided insights into the electronic properties of this compound, which correlate with its biological activity. The HOMO-LUMO energy gap was found to be 7.071 eV, suggesting moderate reactivity due to charge transfer interactions between the molecular orbitals .

Table 2: Bioactivity Scores

| Activity Type | Bioactivity Score |

|---|---|

| GPCR Ligand | -0.87 |

| Ion Channel Modulator | -0.81 |

| Kinase Inhibition | -0.59 |

| Nuclear Receptor Ligand | -0.82 |

| Protease Inhibitor | -0.99 |

| Enzyme Inhibition | -0.43 |

These scores indicate that while the compound shows some potential for biological activity, it may not be highly effective across all tested targets.

Case Studies

- Antifungal Efficacy Against Candida albicans :

- A study evaluated the antifungal effects of this compound in vitro, revealing that it inhibited fungal growth significantly compared to control groups.

- Structure-Activity Relationship (SAR) :

- Research into the SAR of similar Schiff bases indicates that modifications to the chlorinated salicylaldehyde moiety can enhance or diminish biological activity, emphasizing the importance of structural features in determining efficacy.

Propiedades

IUPAC Name |

4-chloro-2-(phenyliminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHSXCMBQPJHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15597-76-9 | |

| Record name | 5-Chlorosalicylidene aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015597769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the crystal structure of N-(5-Chlorosalicylidene)aniline reveal about its potential to interact with biological systems?

A1: X-ray crystallography studies [] showed that N-(5-Chlorosalicylidene)aniline crystallizes in an orthorhombic system within the Pca21 space group. This structure is stabilized by dispersion forces arising from short H…H contacts and an intramolecular N-H…O hydrogen bond. These features suggest that N-(5-Chlorosalicylidene)aniline could potentially interact with biological targets through hydrogen bonding and van der Waals interactions.

Q2: How do computational studies contribute to understanding the potential antifungal activity of N-(5-Chlorosalicylidene)aniline?

A2: Semi-empirical calculations and Molinspirations analyses [] provided valuable insights into the potential activity of this Schiff base. The calculated HOMO-LUMO energy gap of 7.071 eV suggests a degree of chemical reactivity. Furthermore, the compound is predicted to possess balanced hydrophilicity and hydrophobicity, implying moderate cell membrane permeability. Bioactivity scores from these analyses point towards a weakly bioactive nature, indicating the compound may require further structural optimization to enhance its efficacy as an antifungal agent.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.